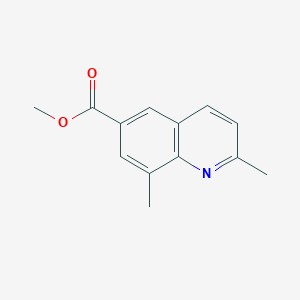
Methyl 2,8-dimethylquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,8-dimethylquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities. Quinoline derivatives are widely studied due to their presence in many natural products and their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,8-dimethylquinoline-6-carboxylate can be achieved through various methods. One common approach involves the condensation of anilines and alkenyl ethers using visible-light photoredox catalysis. This method enables the synthesis of substituted quinolines under mild conditions with good substrate scope and high yields . Another method involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale reactions using metal catalysts such as rhodium, ruthenium, palladium, cobalt, and nickel. These methods are designed to be efficient and cost-effective, allowing for the production of large quantities of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,8-dimethylquinoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-2,4-diones, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
Methyl 2,8-dimethylquinoline-6-carboxylate has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, quinoline derivatives are studied for their potential as anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial agents . They are also used in the development of drugs for treating diseases such as tuberculosis and COVID-19 .
Mechanism of Action
The mechanism of action of methyl 2,8-dimethylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and proteins involved in various biological processes, such as DNA replication and protein synthesis. This inhibition can lead to the suppression of cell growth and proliferation, making these compounds effective in treating cancer and infectious diseases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl 2,8-dimethylquinoline-6-carboxylate include other quinoline derivatives such as 4-hydroxy-2-quinolones, 2-alkylquinolines, and quinoline-2,4-diones .
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 2 and 8, along with a carboxylate group at position 6, distinguishes it from other quinoline derivatives and may contribute to its unique pharmacological properties .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2,8-dimethylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-8-6-11(13(15)16-3)7-10-5-4-9(2)14-12(8)10/h4-7H,1-3H3 |
InChI Key |
GRDYIFPZGVYGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















